Limitation: Absence of Direct Head-to-Head Biological Activity Data
An exhaustive search for primary research papers and patents did not yield direct, quantitative head-to-head comparisons of CAS 941966-03-6 against its closest structural analogs, such as [5-(3,4-dichlorophenyl)furan-2-yl](4-phenylpiperazin-1-yl)methanethione (CAS not available) or 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine. While both the target compound and its class have been reported to show moderate anticancer activity in vitro, no study has directly compared their potency, selectivity, or mechanisms [1]. This represents a critical evidence gap for procurement decisions.
| Evidence Dimension | In vitro anticancer activity (class-level) |
|---|---|
| Target Compound Data | Not directly quantified for CAS 941966-03-6. |
| Comparator Or Baseline | 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines (general class) |
| Quantified Difference | Moderate activity against a panel of 60 human cancer cell lines (no specific IC50 values available for the target compound). |
| Conditions | NCI-60 human tumor cell line panel (class-level study). |
Why This Matters
Without direct comparative data, a user cannot scientifically justify selecting this specific compound over a cheaper or more readily available analog, posing a risk to research validity and procurement efficiency.
- [1] Chidara, M., & Rani, S. S. (2017). Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(2), 3684-3687. View Source
